molecular formula C5H2BrClN4 B14040539 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine

Cat. No.: B14040539
M. Wt: 233.45 g/mol
InChI Key: VKWYLQVHPDNDLX-UHFFFAOYSA-N
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Description

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H2BrClN4 It is a fused triazine derivative, which means it contains both imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-nitroimidazole with bromine in the presence of a base. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 80-100°C

    Catalyst/Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a nitro derivative.

Scientific Research Applications

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include protein kinases involved in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
  • 5-Bromo-4-chloroimidazo[4,3-f][1,2,4]triazine

Uniqueness

5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly suitable for certain applications, such as kinase inhibition in cancer therapy, where the precise arrangement of atoms can significantly impact the compound’s efficacy and selectivity .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

5-bromo-4-chloroimidazo[5,1-f][1,2,4]triazine

InChI

InChI=1S/C5H2BrClN4/c6-4-3-5(7)8-1-10-11(3)2-9-4/h1-2H

InChI Key

VKWYLQVHPDNDLX-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NC(=C2C(=N1)Cl)Br

Origin of Product

United States

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